Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate

Description

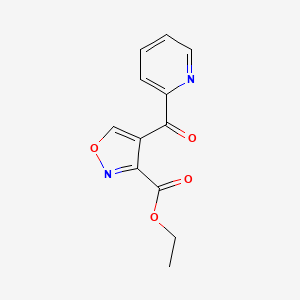

Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate (CAS: 338761-50-5) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.22 g/mol . Structurally, it consists of an isoxazole ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a 2-pyridinylcarbonyl moiety.

The 2-pyridinylcarbonyl group contributes electron-withdrawing effects and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems. The ethyl ester group at the 3-position improves solubility in organic solvents, facilitating synthetic manipulation .

Properties

IUPAC Name |

ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-17-12(16)10-8(7-18-14-10)11(15)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXQAYAPUGAPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate typically involves the reaction of ethyl isoxazole-3-carboxylate with 2-pyridinecarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 2-naphthyl derivative (C₁₇H₁₃NO₄) exhibits higher lipophilicity due to its fused aromatic system, which may influence membrane permeability in drug design .

- Electronic Effects: The 4-methoxybenzoyl analog (C₁₄H₁₃NO₅) demonstrates improved solubility in polar solvents compared to the nitro-substituted derivative, which is more reactive but less soluble .

- Biological Relevance : Pyridinylcarbonyl analogs (e.g., 2- and 3-pyridinyl) are prioritized in medicinal chemistry for their ability to engage in hydrogen bonding with biological targets .

Table 2.2.1. Yield Comparison by Substituent and Base :

| Substituent | Base Used | Yield (%) | Reference |

|---|---|---|---|

| 2-Pyridinylcarbonyl | DABCO | 45–50 | |

| 4-Methoxybenzoyl | 4-DMAP | 21 | |

| 5-Methoxyisoquinoline-8-yl | None | 40 |

Physicochemical Properties

- Melting Points : The 2-naphthyl derivative has a higher melting point (97–99°C) due to increased molecular rigidity , whereas the nitro-substituted analog (CAS 952183-09-4) forms stable crystals suitable for X-ray studies .

- Solubility : Methoxy-substituted analogs exhibit better aqueous solubility compared to nitro- or naphthyl-substituted derivatives .

Data Tables

Table 3.1. Structural and Physical Data of Key Analogs :

| Property | This compound | Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate | Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |

|---|---|---|---|

| CAS Number | 338761-50-5 | 952182-79-5 | 952182-69-3 |

| Molecular Weight (g/mol) | 246.22 | 295.29 | 275.26 |

| Melting Point (°C) | Not reported | 97–99 | Not reported |

| Key Substituent | 2-Pyridinylcarbonyl | 2-Naphthylcarbonyl | 4-Methoxybenzoyl |

| Synthetic Yield (%) | 45–50 | 46 | 21–46 |

Biological Activity

Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Features:

- Contains an isoxazole ring, which is known for its diverse biological activities.

- The presence of a pyridine moiety enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing isoxazole derivatives exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential effects on various biological targets.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have shown that derivatives of isoxazole can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that this compound may interact with specific protein kinases involved in cancer progression.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Case Study on MCF-7 Cells:

- Objective: To evaluate the effect of the compound on cell viability.

- Method: MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Findings: A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 10 µM.

-

Case Study on K-562 Cells:

- Objective: To assess apoptosis induction.

- Method: Flow cytometry was used to analyze apoptotic cells after treatment with the compound.

- Findings: Increased annexin V staining indicated that this compound promotes apoptosis in K-562 cells.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are necessary to elucidate its metabolic pathways and elimination routes.

Table 2: Preliminary Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Half-life | 4 hours |

| Volume of Distribution | 1.5 L/kg |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate?

The synthesis typically involves a multi-step protocol:

- Step 1: Formation of the isoxazole core via cyclization of hydroxylamine derivatives with diketones or alkynes under controlled conditions (e.g., ethanol as solvent, 60–80°C) .

- Step 2: Introduction of the 2-pyridinylcarbonyl group via Friedel-Crafts acylation or nucleophilic substitution. For example, coupling the isoxazole intermediate with 2-pyridinecarbonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Critical Parameters: Reaction time (12–24 hours), solvent polarity, and temperature gradients to minimize side products. Yields are typically 45–60% after purification by column chromatography .

Q. How is the molecular structure of this compound confirmed?

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions. For instance, the ester carbonyl (C=O) appears at ~165–170 ppm in C NMR, while pyridinyl protons resonate as multiplet signals at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 275.08 for CHNO) .

- X-Ray Crystallography: Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths and angles, such as the isoxazole ring’s N–O distance (1.36 Å) and planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed spectra often arise from:

- Tautomerism or Rotameric Forms: Dynamic NMR or variable-temperature studies can identify equilibrating structures .

- Crystallographic Validation: Use SHELX programs to cross-validate NMR assignments with solid-state data. For example, crystallography may reveal unexpected hydrogen bonding affecting chemical shifts .

- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to match experimental data .

Q. What strategies improve yield in multi-step synthesis of this compound?

Key optimization approaches include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance acylation efficiency compared to dichloromethane .

- Catalysis: Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps improve regioselectivity .

- Workflow Automation: Flow chemistry systems reduce reaction times and byproduct formation in cyclization steps .

- Purity Monitoring: In-line HPLC ensures intermediates meet >95% purity before proceeding to subsequent steps .

Q. How to design biological activity assays for this compound?

Methodological considerations for pharmacological evaluation:

- Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets, as the pyridinylcarbonyl group mimics adenine interactions .

- In Vitro Assays:

- Data Interpretation: Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) and validate via molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.